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molecular formula C7H8BrNO2 B8481290 2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

Cat. No. B8481290
M. Wt: 218.05 g/mol
InChI Key: BQZSLMVAVOVISK-UHFFFAOYSA-N
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Patent
US09321724B2

Procedure details

2-Bromo-6-methyl-4-methoxy-pyridine 1-oxide (3.3 g, 15 mmol) was dissolved in ethyl acetate (anhydrous, 100 ml), phosphorus trichloride (6.6 ml) was added dropwise and the mixture was stirred at room temperature for three hours. The precipitate was collected by filtration, washed with ethyl acetate and dried to yield 2.4 g of beige crystals (12 mmol, 79%) MS(APCI) m/z=203.9 [M+1]+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([CH3:10])[N+:3]=1[O-].P(Cl)(Cl)Cl>C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
BrC1=[N+](C(=CC(=C1)OC)C)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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